
(Prop-2-ynylsulfinyl)benzene
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Overview
Description
“(Prop-2-ynylsulfinyl)benzene” (IUPAC name: benzene with a propargylsulfinyl group at the 1-position) is a sulfur-containing aromatic compound characterized by a sulfinyl (-SO-) group bridging a benzene ring and a terminal alkyne (prop-2-ynyl) moiety. This structural arrangement imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in click chemistry and polymer synthesis. The sulfinyl group enhances polarity compared to thioether analogs while offering intermediate oxidation stability between sulfides (-S-) and sulfones (-SO₂-) .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Prop-2-ynylsulfinyl)benzene can be synthesized through several methods. One common approach involves the oxidation of propargylphenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Another method includes the use of metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .
Industrial Production Methods
Industrial production of propargylphenyl sulfoxide typically involves the use of scalable and cost-effective methods. The one-pot thiol-free synthetic approach using benzyl bromides, potassium thioacetate, and Oxone® is highly efficient and compatible with various functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.
Reducing Agents: Transition metal complexes, Lewis acids.
Catalysts: FeCl3, NHPI.
Major Products
Oxidation: Propargylphenyl sulfone.
Reduction: Propargylphenyl sulfide.
Substitution: Various propargyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Prop-2-ynylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of propargylphenyl sulfoxide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the sulfoxide and propargyl groups. The sulfoxide group can participate in oxidation-reduction reactions, while the propargyl group can undergo nucleophilic substitution and addition reactions . These transformations are facilitated by the interaction of the compound with specific molecular targets and pathways, such as enzyme active sites and catalytic centers .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of “(Prop-2-ynylsulfinyl)benzene” can be contextualized against structurally related sulfur- and alkyne-functionalized benzene derivatives:
Reactivity and Stability
- Oxidation Sensitivity : The sulfinyl group in “this compound” is less stable than sulfonyl groups (-SO₂-) but more resistant to oxidation than sulfides (-S-). This intermediate stability allows selective transformations under controlled conditions .
- Alkyne Reactivity : The terminal alkyne enables Huisgen cycloaddition (click chemistry), similar to (Prop-2-ynyloxy)benzene derivatives. However, the electron-withdrawing sulfinyl group may reduce alkyne reactivity compared to ether-linked analogs .
- Polymerization: Sulfinyl-containing monomers facilitate polymerization at lower temperatures than sulfones, balancing reactivity and stability for graft or linear polymers .
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
prop-2-ynylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
MDXZYLPMZCXOBS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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